

# MBM-17: A Case of Mistaken Identity in Anticancer Compound Classification

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Compound of Interest		
Compound Name:	MBM-17	
Cat. No.:	B3028455	Get Quote

Initial research indicates that **MBM-17** is not a cyanogenic glycoside, but rather a potent and selective Nek2 (NIMA-related kinase 2) inhibitor. This finding fundamentally alters the basis of a direct efficacy comparison with cyanogenic glycosides like amygdalin, prunasin, and dhurrin, as their mechanisms of action are entirely different.

**MBM-17** has been identified as an imidazo[1,2-a]pyridine derivative with a strong inhibitory effect on the Nek2 kinase, demonstrating an IC50 of 3 nM.[1][2][3][4] Its mode of action involves the induction of cell cycle arrest and apoptosis in cancer cells, and it has shown promising antitumor activity in preclinical in vivo models.[2][3][5][6] The primary therapeutic target of **MBM-17** is a key regulator of the cell cycle, and its inhibition disrupts the process of cell division in cancerous cells.[1][2][3][7]

In contrast, cyanogenic glycosides are natural plant compounds that release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[8] The proposed, though controversial, anticancer effect of these molecules is attributed to the cytotoxic properties of cyanide.[9][10][11][12]

Due to this fundamental difference in chemical classification and mechanism of action, a direct comparison of the efficacy of **MBM-17** with cyanogenic glycosides would be scientifically inappropriate.

Therefore, we propose two alternative avenues for this comparative guide:

 A detailed guide on MBM-17 as a Nek2 inhibitor. This would include a comprehensive overview of its mechanism of action, a summary of the available preclinical efficacy data, and



a description of the Nek2 signaling pathway. This guide would be tailored to researchers and drug development professionals interested in novel kinase inhibitors for cancer therapy.

A comparative guide on the efficacy of various cyanogenic glycosides. This would focus on
comparing the available data for compounds such as amygdalin, prunasin, and dhurrin, in
line with the original request, but without the inclusion of MBM-17. This would involve a
review of the existing, albeit often conflicting, literature on their anticancer effects.

We await your feedback to determine which of these focused reports would be of greater value to your research.

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